molecular formula C19H25ClN2O4 B13111591 4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

Cat. No.: B13111591
M. Wt: 380.9 g/mol
InChI Key: XMZGOLKXWZVKRD-VQPSYNJOSA-N
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Description

4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[63002,6]undecane-4,6-dicarboxylate;hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tricyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of benzyl and methyl groups through selective protection and deprotection steps, often using reagents like benzyl chloride and methyl iodide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and methyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 6-O-benzyl-1-thio-β-D-galactoside
  • Phenyl 6-O-benzyl-1-thio-α-D-mannoside

Comparison

Compared to similar compounds, 4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride is unique due to its tricyclic structure and specific functional groups. This uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-24-17(22)19-7-14-8-20-9-15(14)16(19)10-21(12-19)18(23)25-11-13-5-3-2-4-6-13;/h2-6,14-16,20H,7-12H2,1H3;1H/t14-,15+,16-,19+;/m1./s1

InChI Key

XMZGOLKXWZVKRD-VQPSYNJOSA-N

Isomeric SMILES

COC(=O)[C@]12C[C@@H]3CNC[C@@H]3[C@H]1CN(C2)C(=O)OCC4=CC=CC=C4.Cl

Canonical SMILES

COC(=O)C12CC3CNCC3C1CN(C2)C(=O)OCC4=CC=CC=C4.Cl

Origin of Product

United States

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